5-chloro-N-cycloheptyl-2-ethoxybenzenesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“5-chloro-N-cycloheptyl-2-ethoxybenzenesulfonamide” is a chemical compound with the molecular formula C15H22ClNO3S . The compound contains a benzene ring which is substituted with a chloro group (5-chloro), an ethoxy group (2-ethoxy), and a sulfonamide group. The sulfonamide group is further substituted with a cycloheptyl group .

Scientific Research Applications

Kinetic and Mechanistic Studies

The decomposition of N-hydroxybenzenesulfonamide derivatives, which share structural similarities with 5-chloro-N-cycloheptyl-2-ethoxybenzenesulfonamide, has been studied to understand their kinetic and mechanistic properties. These investigations reveal insights into the reactivity and stability of sulfonamide compounds, providing a foundation for further exploration of their potential applications in scientific research. For example, the decomposition of N-hydroxybenzenesulfonamide in alkaline solutions yields products like N2O and sulfinate, with specific kinetic parameters such as rate constants and activation energies (Bonner & Ko, 1992).

Catalytic Applications

Sulfonamides, including those structurally related to 5-chloro-N-cycloheptyl-2-ethoxybenzenesulfonamide, have found utility as catalysts in chemical reactions. For instance, rhodium-catalyzed cyanation of chelation-assisted C-H bonds using N-cyano-N-phenyl-p-methylbenzenesulfonamide as a cyanating reagent demonstrates the role of sulfonamides in facilitating selective and efficient synthesis processes. This methodology allows for the production of diverse substituted acrylonitriles, highlighting the versatility and potential of sulfonamide compounds in catalysis (Chaitanya & Anbarasan, 2015).

Synthesis and Drug Development

The synthesis of new benzensulfonamides bearing the 2,5-disubstituted-1,3,4-oxadiazole moiety and their evaluation for anti-HIV and antifungal activities illustrate another significant application of sulfonamide derivatives in drug development. These compounds, through a series of chemical reactions, have been characterized and screened for their potential therapeutic effects, showcasing the broad applicability of sulfonamides in medicinal chemistry (Zareef et al., 2007).

Anticancer Research

Investigations into the anticancer effects of new dibenzensulfonamides, including the induction of apoptosis and autophagy pathways, as well as their inhibitory effects on carbonic anhydrase isoenzymes, further demonstrate the potential of sulfonamide derivatives in scientific research. These studies provide insights into the mechanisms by which these compounds exert their effects, contributing to the development of new anticancer drug candidates (Gul et al., 2018).

Enzyme Inhibition Studies

The exploration of N-substituted-(4-bromophenyl)-4-ethoxybenzenesulfonamides for enzyme inhibition potential, particularly against acetylcholinesterase (AChE) and α-glucosidase, underscores the utility of sulfonamide derivatives in biochemical research. These studies not only assess the inhibitory capabilities of these compounds but also contribute to the understanding of their interactions with enzymes, which is crucial for the design of enzyme inhibitors with potential therapeutic applications (Riaz, 2020).

properties

IUPAC Name |

5-chloro-N-cycloheptyl-2-ethoxybenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22ClNO3S/c1-2-20-14-10-9-12(16)11-15(14)21(18,19)17-13-7-5-3-4-6-8-13/h9-11,13,17H,2-8H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUDZQJHYLAONHA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)Cl)S(=O)(=O)NC2CCCCCC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22ClNO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(3Ar,6aS)-5,5-dioxo-3a,4,6,6a-tetrahydrothieno[3,4-c]furan-1,3-dione](/img/structure/B2876302.png)

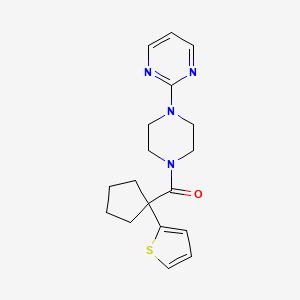

![N-(2-methoxy-5-methylphenyl)-2-({6-[4-(piperidin-1-ylcarbonyl)piperidin-1-yl]pyridazin-3-yl}thio)acetamide](/img/structure/B2876304.png)

![1,6,7-trimethyl-3-(3-methylbenzyl)-8-(3-morpholinopropyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2876306.png)

![N-[3-[2-(Hydroxymethyl)-5,5-dimethylpiperidin-1-yl]-3-oxopropyl]prop-2-enamide](/img/structure/B2876309.png)

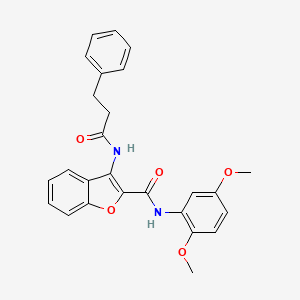

![ethyl 2-(4-(N-cyclohexyl-N-methylsulfamoyl)benzamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2876311.png)

![5-(1,4-Dioxa-8-azaspiro[4.5]dec-8-yl)-3-[(4-isopropylphenyl)sulfonyl]thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidine](/img/structure/B2876312.png)

![tert-Butyl N-[2-(3-bromophenoxy)ethyl]-N-methylcarbamate](/img/structure/B2876313.png)

![2-Tert-butyl 8-methyl 7-oxo-2,6-diazaspiro[3.4]octane-2,8-dicarboxylate](/img/structure/B2876314.png)